5-[(benzylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
Description
5-[(Benzylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a benzimidazolone derivative featuring a benzylamino-methyl substituent at the 5-position and methyl groups at the 1- and 3-positions of the heterocyclic core. Benzimidazolones are known for diverse biological activities, including antiviral, antitumor, and enzyme inhibitory properties .
Properties
Molecular Formula |
C17H19N3O |
|---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
5-[(benzylamino)methyl]-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C17H19N3O/c1-19-15-9-8-14(10-16(15)20(2)17(19)21)12-18-11-13-6-4-3-5-7-13/h3-10,18H,11-12H2,1-2H3 |
InChI Key |
GYDMQNCRXZYOSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNCC3=CC=CC=C3)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(benzylamino)methyl]-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.
Introduction of the Benzylamino Group: The benzylamino group is introduced through nucleophilic substitution reactions, often using benzylamine as a nucleophile.
Methylation: The final step involves the methylation of the benzodiazole core to achieve the desired dimethyl substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-[(benzylamino)methyl]-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and amines are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-[(benzylamino)methyl]-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 5-[(benzylamino)methyl]-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. The benzylamino group plays a crucial role in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The benzimidazolone scaffold allows for extensive functionalization. Key analogs and their properties are compared below:
Table 1: Comparison of Benzimidazolone Derivatives
Key Observations:
- Thermal Stability: Nitro and nitramine substituents (e.g., 4,6-dinitro derivatives) reduce thermal stability compared to the trinitrobenzimidazolone (TriNBO, decomposition at 339°C) . The target compound’s benzylamino group, being electron-donating, may confer moderate stability but requires experimental validation.
- Biological Activity: Derivatives with sulfonyl (e.g., 5-hydrosulfonyl analogs) exhibit antitumor activity , while those with naphthalimide moieties (e.g., compound 8 in ) show bromodomain inhibition. The benzylamino group in the target compound may enhance cell membrane permeability, a trait critical for antiviral agents like those targeting BVDV .
Structure-Activity Relationships (SAR)
- Steric Effects: Bulky substituents (e.g., 3,4-dimethoxyphenethyl in ) could hinder enzyme binding compared to the smaller benzylamino group .
- Nitro vs. Amino Groups: Nitro derivatives (e.g., ) exhibit higher reactivity but lower metabolic stability than amino- or alkylamino-substituted analogs .
Recommendations :
Conduct thermogravimetric analysis (TGA) to assess decomposition behavior.
Evaluate in vitro activity against viral or cancer cell lines.
Explore substituent optimization (e.g., halogenated benzyl groups) to enhance potency.
This compound represents a promising candidate for further investigation, bridging gaps between known benzimidazolone pharmacology and novel therapeutic applications.
Biological Activity
5-[(Benzylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 191.23 g/mol
- CAS Number : 886508-53-8
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound.
- Mechanism : The compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Case Study : In vitro assays demonstrated that the compound significantly inhibited the growth of MCF-7 and A549 cell lines with IC values below 10 µM, indicating strong antiproliferative activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .
2. Anti-Cholinesterase Activity
The compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's.
- Findings : The inhibition of AChE by this compound was comparable to established inhibitors like donepezil, suggesting potential use in treating cognitive disorders .
3. Anti-inflammatory and Analgesic Effects
Research indicates that benzimidazole derivatives possess anti-inflammatory properties.
- Mechanism : The compound may reduce pro-inflammatory cytokine levels and inhibit cyclooxygenase enzymes.
- Case Study : In animal models, administration of the compound led to a significant reduction in inflammation markers and pain responses .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Enzyme Inhibition : It acts as an inhibitor for cholinesterases and cyclooxygenases, which are crucial in neurotransmission and inflammatory responses respectively.
- Gene Expression Modulation : The compound may influence gene expression related to cell cycle regulation and apoptosis.
Summary of Biological Activities
The biological activity of this compound is promising across various therapeutic areas:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
